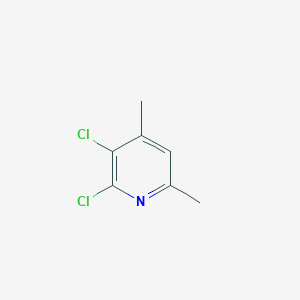

2,3-Dichloro-4,6-dimethylpyridine

Description

BenchChem offers high-quality 2,3-Dichloro-4,6-dimethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-4,6-dimethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-4,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-3-5(2)10-7(9)6(4)8/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXFJOVAJPYIBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701299071 | |

| Record name | 2,3-Dichloro-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1639373-36-6 | |

| Record name | 2,3-Dichloro-4,6-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1639373-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of 2,3-Dichloro-4,6-dimethylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,3-dichloro-4,6-dimethylpyridine, a substituted pyridine derivative of interest in pharmaceutical and chemical research. In the absence of extensive published experimental data for this specific compound, this guide establishes a framework for understanding and determining its solubility profile. It combines theoretical principles of solubility with predictive insights based on the molecule's structural attributes and data from analogous compounds. The centerpiece of this document is a detailed, field-proven experimental protocol for the accurate determination of solubility in a range of organic solvents using the isothermal gravimetric method. This guide is designed to empower researchers to generate reliable solubility data, a critical parameter for process development, formulation, and analytical method design.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical and pharmaceutical sciences.[1] For a compound like 2,3-dichloro-4,6-dimethylpyridine, understanding its solubility in various organic solvents is paramount for a multitude of applications. These include, but are not limited to, reaction medium selection for synthesis and derivatization, the design of extraction and purification processes, and the development of formulations for preclinical and clinical studies. Poorly characterized solubility can lead to significant challenges in process scale-up, inconsistent results in biological assays, and difficulties in achieving desired therapeutic concentrations.[1] This guide provides the theoretical foundation and practical methodologies to comprehensively characterize the solubility of 2,3-dichloro-4,6-dimethylpyridine.

Physicochemical Properties of 2,3-Dichloro-4,6-dimethylpyridine: An Estimation

Molecular Structure:

Caption: Molecular structure of 2,3-dichloro-4,6-dimethylpyridine.

Table 1: Estimated Physicochemical Properties of 2,3-Dichloro-4,6-dimethylpyridine

| Property | Estimated Value/Characteristic | Rationale and Comparative Compounds |

| Molecular Weight | 176.04 g/mol | Calculated from the molecular formula C7H7Cl2N. |

| Physical Form | Likely a solid at room temperature. | Similar chlorinated and methylated pyridines, such as 4-Chloro-2,3-dimethyl-pyridine, are solids. |

| Melting Point | Moderately high | The presence of chlorine atoms and methyl groups can increase intermolecular forces and crystal lattice energy, leading to a higher melting point compared to pyridine. For example, 2,3-dichloropyridine has a melting point of 65-67°C.[2] |

| Polarity | Moderately polar | The nitrogen atom and chlorine substituents introduce polarity, but the methyl groups and the aromatic ring are nonpolar. |

| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | This is an estimate based on the hydrophobicity of the chloro and methyl substituents. The logP of 2,3-dichloropyridine is estimated to be around 2.11.[2] The addition of two methyl groups would likely increase the logP. |

Disclaimer: The values in Table 1 are estimations and should be confirmed by experimental analysis.

Theoretical Principles of Solubility in Organic Solvents

The solubility of a crystalline organic solid, such as 2,3-dichloro-4,6-dimethylpyridine, in an organic solvent is governed by a thermodynamic equilibrium.[3] The process of dissolution can be conceptually broken down into two main energy-requiring steps:

-

Lattice Energy: The energy required to break the intermolecular forces holding the molecules together in the crystal lattice.[4]

-

Solvation Energy: The energy released when the solute molecules are surrounded by and interact with the solvent molecules.[4]

A compound will have higher solubility in a solvent where the solvation energy is sufficient to overcome the lattice energy. The principle of "like dissolves like" is a useful heuristic.[5] This suggests that:

-

Polar Solvents (e.g., alcohols, acetone) are more likely to dissolve polar solutes.

-

Nonpolar Solvents (e.g., hexane, toluene) are more effective at dissolving nonpolar solutes.

Given the moderately polar nature of 2,3-dichloro-4,6-dimethylpyridine, it is expected to exhibit reasonable solubility in a range of organic solvents, with higher solubility in those of intermediate polarity.

Experimental Determination of Solubility: The Isothermal Gravimetric Method

The isothermal gravimetric method is a robust and direct technique for determining the solubility of a solid in a liquid.[4][6] It involves preparing a saturated solution at a constant temperature, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.[7]

Rationale for Solvent Selection

A diverse panel of solvents should be selected to cover a range of polarities and chemical functionalities. This will provide a comprehensive understanding of the solubility profile of 2,3-dichloro-4,6-dimethylpyridine.

Table 2: Recommended Solvents for Solubility Screening

| Solvent Class | Examples | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Polar, protic solvents capable of hydrogen bonding. |

| Ketones | Acetone, Methyl Ethyl Ketone | Polar, aprotic solvents with good solvating power. |

| Esters | Ethyl Acetate | Moderately polar, aprotic solvent. |

| Ethers | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran | Aprotic solvents with moderate polarity. |

| Aromatic Hydrocarbons | Toluene, Xylenes | Nonpolar solvents. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Aprotic solvents of intermediate polarity. |

| Amide Solvents | N,N-Dimethylformamide (DMF) | Highly polar, aprotic solvent. |

Detailed Experimental Protocol

This protocol outlines the steps for determining the solubility of 2,3-dichloro-4,6-dimethylpyridine in a single solvent at a specified temperature. The experiment should be performed in triplicate for each solvent to ensure accuracy and precision.

Materials and Equipment:

-

2,3-dichloro-4,6-dimethylpyridine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Glass vials with screw caps

-

Pipettes and tips

-

Evaporating dishes or pre-weighed vials

-

Oven or vacuum desiccator

Workflow Diagram:

Caption: Experimental workflow for the isothermal gravimetric solubility determination.

Step-by-Step Procedure:

-

Preparation of Saturated Solution:

-

To a glass vial, add an excess amount of 2,3-dichloro-4,6-dimethylpyridine. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Accurately add a known volume of the selected organic solvent (e.g., 5.0 mL).

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifugation of the vial can be beneficial.

-

-

Sample Collection:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is crucial to prevent any undissolved solid particles from being transferred.

-

-

Gravimetric Analysis:

-

Accurately transfer a known volume of the filtered saturated solution (e.g., 2.0 mL) into a pre-weighed, dry evaporating dish or vial.

-

Place the container in an oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute. Alternatively, a vacuum desiccator can be used for more gentle drying.

-

Once the solvent is completely evaporated, cool the container to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the container with the dry residue on an analytical balance.

-

Data Analysis and Calculation

The solubility is calculated based on the mass of the dissolved solid and the volume of the aliquot taken.

Calculation:

-

Mass of dissolved solid (g) = (Final mass of container + residue) - (Initial mass of empty container)

-

Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of aliquot (L))

Example Calculation:

-

Initial mass of empty vial: 10.5000 g

-

Volume of filtered saturated solution taken: 2.00 mL (0.00200 L)

-

Final mass of vial + dried residue: 10.5850 g

-

Mass of dissolved solid = 10.5850 g - 10.5000 g = 0.0850 g

-

Solubility = 0.0850 g / 0.00200 L = 42.5 g/L

Data Presentation

The determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and temperatures.

Table 3: Template for Reporting Solubility Data

| Organic Solvent | Temperature (°C) | Solubility (g/L) ± SD (n=3) | Molar Solubility (mol/L) ± SD (n=3) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| ...other solvents | 25 | Experimental Value | Calculated Value |

Conclusion

While specific experimental solubility data for 2,3-dichloro-4,6-dimethylpyridine is currently lacking in the scientific literature, this technical guide provides a robust framework for its determination. By understanding the underlying thermodynamic principles and by applying the detailed isothermal gravimetric protocol, researchers can generate high-quality, reliable solubility data. This information is indispensable for the rational design of synthetic routes, purification strategies, and formulation development, ultimately accelerating research and development timelines for projects involving this compound. The provided methodologies and data presentation templates offer a standardized approach to ensure consistency and comparability of results across different laboratories.

References

- Determination of Solubility by Gravimetric Method. (n.d.). The Pharmapedia.

- Gravimetric method of analysis. (n.d.). University of Anbar.

-

4 - Solubility - Gravimetric Method. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]

- Gravimetric methods of analysis Gravimetry. (n.d.). University of Babylon.

- Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 17). YouTube.

-

Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. (2021, September 2). ChemAxon. Retrieved February 17, 2026, from [Link]

-

2,3-Dichloropyridine Safety Data Sheet. (2024, February 15). Jubilant Ingrevia Limited. Retrieved February 17, 2026, from [Link]

- Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.

- Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry. (n.d.). VCCLAB.

- Molecular descriptors, experimental logP o/w , predicted log P o/w and... (n.d.). ResearchGate.

-

LogP of Chemical Structures. (n.d.). Kaggle. Retrieved February 17, 2026, from [Link]

- Solubility of Organic Compounds. (2023, August 31). University of Calgary.

- Selected physico-chemical properties of DM, DC, and DP. (n.d.). ResearchGate.

- Computationally guided optimization of the antimalarial activity and physicochemical properties of 2,4-diaminopyrimidines. (2025, August 20). Royal Society of Chemistry.

- Physical-Chemical Properties of Chlorinated Dibenzo-p-dioxins. (n.d.). University of Toronto.

-

Physico-chemical properties and stability of trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H- dibenz[2,3:6,7]oxepino[4,5-c]pyrrolidine maleate. (1990, May). Arzneimittelforschung. Retrieved February 17, 2026, from [Link]

Sources

- 1. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. 2-Chloro-4,6-dimethylpyridine-3-carbonitrile 97 14237-71-9 [sigmaaldrich.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. 2,3-dimethyl-4,6-diethylpyridine [webbook.nist.gov]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. scribd.com [scribd.com]

Literature review of 2,3-Dichloro-4,6-dimethylpyridine synthesis routes

The synthesis of 2,3-Dichloro-4,6-dimethylpyridine (CAS: 1639373-36-6) represents a critical challenge in the development of next-generation agrochemicals and pyridine-based pharmacophores.[1] Unlike simple chloropyridines, the specific 2,3-dichloro substitution pattern on a 4,6-dimethyl scaffold requires precise regiocontrol to avoid over-chlorination at the 5-position or benzylic chlorination on the methyl groups.[1]

This technical guide outlines two distinct, high-fidelity synthesis routes:

-

The "De Novo" Pyridone Route: A scalable, stepwise construction starting from acyclic precursors, ideal for process chemistry and bulk manufacturing.[1]

-

The Amino-Sandmeyer Route: A rapid, convergent approach starting from commercially available 2-amino-4,6-dimethylpyridine, suitable for medicinal chemistry and library generation.[1]

Executive Summary: Strategic Route Selection

| Feature | Route A: De Novo Pyridone Synthesis | Route B: Amino-Sandmeyer Transformation |

| Primary Mechanism | Cyclization | Electrophilic Subst. |

| Starting Material | Acetylacetone + Cyanoacetamide | 2-Amino-4,6-dimethylpyridine |

| Key Reagents | ||

| Scalability | High (Avoids unstable diazoniums) | Medium (Diazonium safety limits scale) |

| Regiocontrol | Excellent (Stepwise control of C3) | Good (Amino group directs C3 chlorination) |

| Cost Profile | Low (Commodity precursors) | Medium (Higher cost of amino-pyridine) |

PART 1: The "De Novo" Pyridone Route (Process Scale)

This route is the industry standard for reliability. It builds the pyridine ring with the methyl groups in place, uses the 2-hydroxy (pyridone) functionality to direct the first chlorine to the 3-position, and finally converts the oxygen to the second chlorine.[1]

Phase 1: The Guareschi Cyclization

The foundation is the synthesis of 3-cyano-4,6-dimethyl-2-pyridone (Guareschi pyridone).[1] This reaction is thermodynamically driven and highly reproducible.

-

Reagents: Acetylacetone, Cyanoacetamide, Piperidine (cat.), Ethanol.[1][2]

-

Mechanism: Knoevenagel condensation followed by Pinner-type cyclization.

Phase 2: Hydrolysis & Decarboxylation

The nitrile group at C3 is superfluous for the final target and must be removed to open the C3 position for chlorination.

-

Protocol: Acidic hydrolysis (

, reflux) converts the nitrile to the carboxylic acid, which spontaneously decarboxylates under thermal conditions to yield 4,6-dimethyl-2-pyridone .[1]

Phase 3: Regioselective Chlorination (The Critical Step)

Direct chlorination of 4,6-dimethyl-2-pyridone.[1] The 2-pyridone ring activates positions 3 and 5 toward electrophilic substitution.

-

Challenge: Position 5 is sterically less hindered, but Position 3 is electronically activated by the adjacent carbonyl (ortho-like).

-

Solution: Use of N-Chlorosuccinimide (NCS) in a polar aprotic solvent (DMF or Acetonitrile) at moderate temperatures (

C) favors the 3-chloro isomer due to the "ortho-effect" and coordination with the carbonyl oxygen. -

Intermediate: 3-chloro-4,6-dimethyl-2-pyridone .[1]

Phase 4: Deoxychlorination

The final step converts the pyridone carbonyl (C=O) into a chloride (C-Cl).

-

Reagents: Phosphorus Oxychloride (

), often with -

Product: 2,3-Dichloro-4,6-dimethylpyridine .[1]

PART 2: Detailed Experimental Protocols

Protocol A: Synthesis of 3-Chloro-4,6-dimethyl-2-pyridone

(Precursor Step for Route A)

-

Setup: A 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser.

-

Charge: Add 4,6-dimethyl-2-pyridone (12.3 g, 100 mmol) and Acetonitrile (150 mL).

-

Addition: Add N-Chlorosuccinimide (NCS) (14.0 g, 105 mmol) portion-wise over 20 minutes to maintain temperature

C. -

Reaction: Heat the mixture to 50°C and stir for 4 hours. Monitor by HPLC for the disappearance of starting material.

-

Workup: Cool to room temperature. The product often precipitates. If not, concentrate the solvent to 50% volume and add water (100 mL).

-

Isolation: Filter the white/off-white solid, wash with cold water, and dry in a vacuum oven at 45°C.

-

Yield Expectation: 85-92%.

-

Validation:

H NMR should show loss of the C3 proton (approx. 6.0 ppm) and retention of the C5 proton.

Protocol B: Deoxychlorination to 2,3-Dichloro-4,6-dimethylpyridine

-

Setup: A 250 mL dry round-bottom flask under Nitrogen atmosphere.

-

Charge: Add 3-chloro-4,6-dimethyl-2-pyridone (15.7 g, 100 mmol).

-

Reagent: Slowly add

(50 mL, excess). Caution: Exothermic. -

Catalyst: Add N,N-Diethylaniline (2 mL) or DMF (cat.) to accelerate the Vilsmeier-Haack type mechanism.

-

Reaction: Reflux (

C) for 3-5 hours. The suspension will clear as the chlorinated pyridine is formed. -

Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring. Caution: Violent hydrolysis of excess

. -

Extraction: Neutralize with

(aq) to pH 8-9. Extract with Dichloromethane (3 x 100 mL). -

Purification: Dry organics over

, concentrate, and purify via vacuum distillation or silica gel chromatography (Hexanes/EtOAc). -

Target Data: Colorless to pale yellow oil/solid.

PART 3: Visualization of Reaction Pathways

The following diagram illustrates the two competing routes and the critical intermediates.

Figure 1: Comparative synthesis workflow showing the "De Novo" Pyridone route (Left) and the Amino-Sandmeyer route (Right).

PART 4: Comparative Data & Troubleshooting

| Parameter | Route A (Pyridone) | Route B (Amino) | Troubleshooting Notes |

| Overall Yield | 60 - 70% | 45 - 55% | Route B suffers from diazonium instability. |

| Purity Profile | High (>98%) | Moderate (>95%) | Route B often yields azo-coupling byproducts. |

| Safety | High | Moderate | Avoid large-scale Sandmeyer without blast shields. |

| Key Impurity | 5-chloro isomer | 5-chloro isomer | Control NCS equivalents strictly to 1.05 eq. |

Critical Control Point: Regioselectivity In both routes, the introduction of the chlorine at C3 is competing with C5.[1]

-

In Route A: The C2-carbonyl directs ortho (to C3). Lower temperatures favor C3.

-

In Route B: The C2-amino group is a strong ortho/para director.[1] Since C4 is blocked by Methyl, C3 (ortho) and C5 (para) are active. However, C3 is sterically crowded.[1] Careful temperature control (

C) during chlorination of the amine is vital to prevent mixtures.

References

-

Guareschi Pyridone Synthesis

- Title: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Deriv

- Source: ResearchG

-

URL:[Link]

-

Chlorination Protocols (General Pyridone)

-

Target Molecule Identification

-

Sandmeyer Methodology (Analogous)

-

Title: Synthesis of 2,3-Dichloropyridine Utilizing Copper-Based Catalysts.[1]

- Source: BenchChem Applic

-

Sources

The Biological Landscape of 2,3-Dichloro-4,6-dimethylpyridine Derivatives: A Synthetic Gateway to Novel Bioactive Agents

An In-Depth Technical Guide

Abstract

The pyridine nucleus is a cornerstone of modern medicinal and agricultural chemistry, forming the structural basis for a significant percentage of pharmaceuticals and agrochemicals.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery. Within this vast chemical space, halogenated and alkylated pyridines offer refined steric and electronic profiles, enabling precise modulation of target binding and metabolic stability. This guide focuses on the synthetic potential and predicted biological activities of derivatives originating from the 2,3-dichloro-4,6-dimethylpyridine core. While this specific scaffold is not extensively documented in public literature, its constituent features—a dichlorinated pyridine ring and dimethyl substitution—are present in numerous compounds with potent biological effects. By analyzing structurally related molecules, we can project a rich landscape of potential applications for this class of compounds, ranging from herbicidal and insecticidal agents to novel anticancer and antimicrobial therapeutics. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a logical framework for the synthesis, evaluation, and optimization of 2,3-dichloro-4,6-dimethylpyridine derivatives.

Rationale and Synthetic Strategy

The strategic placement of two chlorine atoms at the 2 and 3 positions of the pyridine ring creates a unique electronic environment and provides multiple reaction sites for derivatization. The chlorine at the 2-position is particularly susceptible to nucleophilic substitution, while the chlorine at the 3-position can participate in cross-coupling reactions. The methyl groups at positions 4 and 6 influence the molecule's solubility, lipophilicity, and steric profile, which are critical determinants of biological activity.

Proposed Synthesis of the Core Scaffold

An efficient, industrially viable synthesis of the 2,3-dichloro-4,6-dimethylpyridine core can be logically extrapolated from established methods for analogous compounds. A plausible two-step pathway begins with the synthesis of 2-amino-4,6-dimethylpyridine, which is then converted to the target dichlorinated scaffold.

Step 1: Synthesis of 2-Amino-4,6-dimethylpyridine This intermediate can be prepared with a total yield of over 70% from 3-aminocrotonitrile and acetic acid, followed by a cyclization and decyanation step using concentrated sulfuric acid.[3]

Step 2: Dichlorination via Sandmeyer-type Reaction Adapting the one-pot synthesis method for 2,3-dichloropyridine, the 2-amino-4,6-dimethylpyridine intermediate can be converted to the final core scaffold.[4] This process involves a diazotization of the amino group followed by a copper-catalyzed chlorination.[4]

Workflow for Synthesis and Derivatization

The overall process from the core scaffold to bioactive lead compounds follows a structured, iterative workflow. This ensures that synthetic efforts are guided by biological data at every stage.

Caption: Iterative workflow for the discovery of bioactive pyridine derivatives.

Predicted Biological Activities and Mechanistic Insights

Based on extensive literature on related pyridine structures, derivatives of 2,3-dichloro-4,6-dimethylpyridine are predicted to exhibit a broad spectrum of biological activities.

Herbicidal Activity

Pyridine derivatives are a major class of herbicides used to control broadleaf weeds in various agricultural and non-agricultural settings.[5] Their mechanisms of action are diverse, often involving the disruption of fundamental plant processes.

-

Auxin Mimicry (Group 4/I Herbicides): Many pyridine carboxylic acids function by mimicking the plant hormone auxin (IAA).[6] These synthetic auxins cause unregulated cell division and growth in susceptible plants, leading to stem and leaf distortion and eventual death.[7] The persistence of some pyridine herbicides in the soil provides extended weed control.[7]

-

Enzyme Inhibition:

-

Protoporphyrinogen Oxidase (PPO) Inhibition: Certain substituted 3-(pyridin-2-yl)phenylamino derivatives act as potent PPO inhibitors, blocking a key enzyme in chlorophyll biosynthesis.[8]

-

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: Novel azole carboxamide-based pyridine compounds have been identified as potent HPPD inhibitors, which are essential for plastoquinone biosynthesis.[9]

-

Acetolactate Synthase (ALS) Inhibition: ALS is a key enzyme in the biosynthesis of branched-chain amino acids. Some pyridine-containing herbicides target this enzyme.[6]

-

Insecticidal Activity

The pyridine scaffold is central to several classes of insecticides, including the highly effective neonicotinoids.

-

Novel Chemical Scaffolds: Pyridalyl, a highly active insecticide against lepidopteran larvae, features a dichloropropene group attached to a substituted pyridine ether.[10] Derivatives of the 2,3-dichloro-4,6-dimethylpyridine core could yield novel analogues with high efficacy, potentially overcoming resistance to existing insecticides.[10]

-

Broad-Spectrum Efficacy: Studies have shown that novel dihydropyridine derivatives exhibit potent insecticidal activity against various pests, including mites (Tetranychus cinnabarinus), aphids (Myzus persicae), and cabbage butterflies (Brevicoryne brassicae), with some compounds showing significantly greater potency than the commercial insecticide imidacloprid.[11] Similarly, other synthesized pyridine derivatives have shown high activity against aphids (Aphis craccivora) and armyworms (Mythimna separata).[2][12]

Anticancer Activity

The structural versatility of pyridine derivatives makes them promising candidates for anticancer drug development, with activities demonstrated against numerous cancer cell lines.[1][13][14][15]

-

Kinase Inhibition: A primary mechanism for the anticancer effects of pyridine compounds is the inhibition of protein kinases that are critical for cancer cell proliferation and survival.

-

PIM-1 Kinase: Novel pyridine-based compounds have shown potent PIM-1 kinase inhibition with IC50 values in the low nanomolar range, leading to apoptosis in breast cancer (MCF-7) cell lines.[14]

-

VEGFR-2: Pyridine-ureas have been identified as effective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, with micromolar IC50 values.[16]

-

-

Apoptosis Induction: Spiro-pyridine derivatives have been shown to induce apoptosis in colorectal carcinoma (Caco-2) cells by activating the pro-apoptotic Bax gene and suppressing the anti-apoptotic Bcl-2 gene.[13]

Potential Kinase Inhibition Pathway

The diagram below illustrates a generalized pathway by which a pyridine derivative could inhibit a receptor tyrosine kinase (like VEGFR-2) or a downstream kinase (like PIM-1), ultimately leading to the induction of apoptosis.

Caption: Generalized mechanism of apoptosis induction via kinase inhibition.

Antimicrobial and Fungicidal Activity

With the rise of antimicrobial resistance, there is an urgent need for novel antibacterial and antifungal agents.[17][18] Pyridine derivatives represent a promising field of exploration.

-

Fungicidal Potential: Dihydropyridine derivatives have demonstrated notable fungicidal activity against agricultural pathogens like Fusarium oxysporum and Sclerotinia sclerotiorum.[11] The presence of both carbonyl (C=O) and thione (C=S) functionalities in a heterocyclic system can enhance fungicidal potency.[19]

-

Antibacterial Screening: Initial screening of novel compounds is typically performed using standard methods like agar diffusion or broth dilution to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible bacterial growth.[17][20][21]

Structure-Activity Relationship (SAR) Summary

Analysis of various pyridine derivatives provides key insights into the structural features that govern biological activity. These principles can guide the rational design of new derivatives based on the 2,3-dichloro-4,6-dimethylpyridine core.

| Biological Activity | Structural Feature | Impact on Activity | Source |

| Herbicidal | Trifluoromethyl at pyridine 5-position | Crucial for activity | [22] |

| Herbicidal | Additional fluorine or chlorine at pyridine 3-position | Significantly enhances activity | [22] |

| Herbicidal | Carboxylic ester side chain | Superior activity compared to amide derivatives | [22] |

| Herbicidal | Lipophilicity and steric properties | Strongly related to activity against various weeds | [23] |

| Anticancer | Spiro-pyridine structure | Showed promising results against Caco-2 cell lines | [13] |

| Anthelmintic | Unsubstituted benzene ring at pyrimidine 6-position | Necessary for maximal activity | [24] |

Key Experimental Protocols

The following protocols are standardized methodologies for assessing the biological activity of newly synthesized compounds. They are designed to be self-validating by including appropriate positive and negative controls.

General Protocol for Nucleophilic Aromatic Substitution

Rationale: This protocol describes a common method for derivatizing the core scaffold. The chlorine atom at the 2-position is activated towards nucleophilic attack, providing a straightforward way to introduce diverse functional groups.

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dichloro-4,6-dimethylpyridine (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP).

-

Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, thiol, or alcohol) (1.1 - 1.5 eq) to the solution.

-

Addition of Base: Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 - 3.0 eq) to scavenge the HCl byproduct.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-150 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, DCM).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired derivative.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Cytotoxicity Evaluation (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[16] It is a standard preliminary screening tool for identifying compounds with potential anticancer activity.[13][14]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG-2, Caco-2) into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Herbicidal Activity Assay (Post-Emergence Foliar Application)

Rationale: This protocol evaluates the efficacy of compounds on weeds that have already germinated and emerged from the soil. It mimics the practical application of many commercial herbicides.[22][25]

-

Plant Cultivation: Grow target weed species (e.g., barnyard grass, amaranth) and a crop species for safety evaluation (e.g., rice, corn) in pots containing sterile soil in a greenhouse or growth chamber under controlled conditions (e.g., 25°C, 14h light/10h dark cycle).

-

Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant (e.g., Tween-20 at 0.1%) to the desired test concentrations (e.g., 150 g active ingredient/hectare).

-

Application: When the plants reach the 2-3 leaf stage, uniformly spray the test solutions onto the foliage using a laboratory sprayer. Include a negative control (surfactant solution only) and a positive control (a commercial herbicide).

-

Evaluation: Keep the treated plants in the greenhouse for 14-21 days. Visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death).

-

Data Analysis: Record the percentage inhibition for each compound at the tested concentration. For promising compounds, conduct further tests with serial dilutions to determine the GR₅₀ value (the dose required to cause 50% growth reduction).

Conclusion and Future Directions

The 2,3-dichloro-4,6-dimethylpyridine scaffold represents a synthetically accessible and highly promising starting point for the development of novel bioactive molecules. By leveraging established structure-activity relationships from related pyridine compounds, a rational design approach can be employed to target a wide array of biological activities. The herbicidal potential is particularly strong, given the proven efficacy of pyridine derivatives as auxin mimics and enzyme inhibitors.[6][7][8] Furthermore, the demonstrated anticancer and insecticidal activities of analogous structures highlight the broad utility of this chemical class.[10][11][14]

Future work should focus on the synthesis and screening of a diverse library of derivatives to fully explore the biological potential of this scaffold. Mechanistic studies will be crucial to identify the specific molecular targets of the most active compounds. For promising lead candidates, subsequent optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties and in vivo efficacy testing will be essential steps toward developing next-generation agrochemicals or pharmaceuticals.

References

- Synthesis and Herbicidal Activity of Novel 3-Aminocarbonyl-2-oxazolidinethione Derivatives Containing a Substituted Pyridine Ring. Journal of Agricultural and Food Chemistry - ACS Publications.

- Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives. Journal of Agricultural and Food Chemistry - ACS Publications.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.

- H-spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors with apoptotic inducers. RSC Publishing.

- Synthesis and Biological Activity of Triclopyr Derivatives Containing the Pyridine Group. Bentham Science.

- Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. PubMed.

- Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). WeedScience.org.

- Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. PubMed.

- Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Technology Networks.

- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.

- New screening method finds novel approaches to combat antimicrobial resistant bacteria. University of Oxford.

- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US.

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.

- Cytotoxicity results of pyridine analogous in the MTT assessment. ResearchGate.

- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI.

- Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Semantic Scholar.

- Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI.

- Mechanism of Herbicidal Action and Rice Selectivity of Iptriazopyrid: A Novel Azole Carboxamide-Based Inhibitor of 4‑Hydroxyphenylpyruvate Dioxygenase. PMC.

- SYNTHESIS OF 7,8-DIHYDROPYRIDO[2,3-d]PYRIMIDINE DERIVATIVES FROM 4,6-DICHLORO-2. HETEROCYCLES.

- Registration Review of Pyridine and Pyrimidine Herbicides. US EPA.

- ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. ResearchGate.

- HERBICIDE BEHAVIOUR. GRDC.

- Design, synthesis and insecticidal activity of novel 1,1-dichloropropene derivatives. PubMed.

- Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. SciSpace.

- Facile Three-Component Synthesis, Insecticidal and Antifungal Evaluation of Novel Dihydropyridine Derivatives. MDPI.

- Application Note: Synthesis of 2,3-Dichloropyridine Utilizing Copper-Based Catalysts. Benchchem.

- Fungicidal Activities of Synthesized 2-Aryl-5,6-dihydro-5-thioxoimidazo-[2,1-b]-1,3,4-thiadiazol-6-ones derivatives. IARJSET.

- Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. PMC.

- Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC.

- Fungicidal Activity of Some 2-Nitropropanedi-l,3-ol Derivatives. Bull. Acad. Polon. Sci.

- New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. MDPI.

- Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. PMC.

- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. MDPI.

- Insecticidal activity of selective pyridine derivatives synthesized... ResearchGate.

- Fungicidal activity of natural and synthetic sesquiterpene lactone analogs. Phytochemistry.

- Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. ResearchGate.

- CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine. Google Patents.

- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC.

- 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus c. Semantic Scholar.

- Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Senshu University.

Sources

- 1. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. epa.gov [epa.gov]

- 6. wssa.net [wssa.net]

- 7. grdc.com.au [grdc.com.au]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanism of Herbicidal Action and Rice Selectivity of Iptriazopyrid: A Novel Azole Carboxamide-Based Inhibitor of 4‑Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and insecticidal activity of novel 1,1-dichloropropene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. scispace.com [scispace.com]

- 13. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′ H -spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00887H [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. mjpms.in [mjpms.in]

- 18. ox.ac.uk [ox.ac.uk]

- 19. rjas.org [rjas.org]

- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide to the pKa and Basicity of 2,3-Dichloro-4,6-dimethylpyridine

Introduction

In the landscape of pharmaceutical and materials science, the ionization constant (pKa) of a molecule is a critical physicochemical parameter that governs its behavior in various chemical and biological systems. For researchers and drug development professionals, a thorough understanding of a compound's pKa is paramount for predicting its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides an in-depth technical exploration of the pKa and basicity of 2,3-dichloro-4,6-dimethylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis.

Understanding Pyridine Basicity: The Electronic Influence of Substituents

The basicity of pyridine (pKa ≈ 5.2) arises from the lone pair of electrons on the nitrogen atom, which is available to accept a proton.[1] The electron density at this nitrogen, and thus the basicity, is highly sensitive to the nature and position of substituents on the aromatic ring. Substituents can either donate or withdraw electron density through a combination of inductive and resonance effects.

-

Electron-Donating Groups (EDGs): Substituents like methyl groups (-CH₃) are electron-donating through an inductive effect (+I). They increase the electron density on the pyridine ring, including the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity (higher pKa).[1]

-

Electron-Withdrawing Groups (EWGs): Halogens, such as chlorine (-Cl), are electron-withdrawing through an inductive effect (-I) due to their high electronegativity. This effect decreases the electron density on the nitrogen atom, making it less basic (lower pKa). While halogens also possess a +M (mesomeric or resonance) effect due to their lone pairs, the inductive effect is generally dominant in influencing the basicity of pyridines.[1]

Analysis of 2,3-Dichloro-4,6-dimethylpyridine

In the case of 2,3-dichloro-4,6-dimethylpyridine, we have a combination of both electron-donating and electron-withdrawing groups.

-

Methyl Groups (-CH₃) at positions 4 and 6: These act as EDGs, pushing electron density towards the ring and increasing the basicity.

-

Chloro Groups (-Cl) at positions 2 and 3: These act as strong EWGs, pulling electron density away from the ring and significantly decreasing the basicity.

The net effect on the pKa will be a balance of these opposing electronic influences. Given the presence of two strongly deactivating chloro groups, one of which is in the ortho position (position 2) to the nitrogen, it is anticipated that their combined electron-withdrawing effect will dominate over the electron-donating effect of the two methyl groups. Therefore, the pKa of 2,3-dichloro-4,6-dimethylpyridine is expected to be significantly lower than that of unsubstituted pyridine.

The following diagram illustrates the primary electronic effects at play in 2,3-dichloro-4,6-dimethylpyridine.

Caption: Electronic effects in 2,3-dichloro-4,6-dimethylpyridine.

Comparative Analysis and pKa Estimation

To estimate the pKa of 2,3-dichloro-4,6-dimethylpyridine, we can compare it with known pKa values of related substituted pyridines.

| Compound | Substituents | pKa | Rationale for Comparison |

| Pyridine | None | 5.2 | Unsubstituted parent compound. |

| 2,6-Dimethylpyridine | 2,6-di-CH₃ | 6.72[2] | Demonstrates the base-strengthening effect of two methyl groups. |

| 2-Chloropyridine | 2-Cl | 0.49 | Shows the strong base-weakening effect of a chloro group at the 2-position.[3] |

| 3-Chloropyridine | 3-Cl | 2.84 | Illustrates the base-weakening effect of a chloro group at the 3-position.[3] |

| 2,3-Dichloropyridine | 2,3-di-Cl | -0.6 (est.) | The combined effect of two chloro groups is expected to be strongly base-weakening. |

Based on this comparison, the two methyl groups in 2,3-dichloro-4,6-dimethylpyridine would be expected to increase the basicity relative to 2,3-dichloropyridine. However, the two chloro groups will drastically reduce the basicity compared to 2,6-dimethylpyridine. A reasonable estimate for the pKa of 2,3-dichloro-4,6-dimethylpyridine would likely fall in the range of 1.0 to 2.5. This remains a hypothesis that necessitates experimental verification.

Experimental Determination of pKa

For a definitive determination of the pKa value, experimental methods are indispensable. The two most common and reliable methods for pKa determination of organic molecules are potentiometric titration and UV-Vis spectrophotometry.[4]

Potentiometric Titration

Potentiometric titration is a highly accurate method that involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[5] The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.[5][6]

Detailed Protocol for Potentiometric Titration

-

Preparation of Solutions:

-

Analyte Solution: Prepare a solution of 2,3-dichloro-4,6-dimethylpyridine of known concentration (e.g., 0.01 M) in a suitable solvent. Given its likely low aqueous solubility, a co-solvent system (e.g., water-methanol or water-ethanol) may be necessary.

-

Titrant: Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) for titrating the basic pyridine derivative.

-

Ionic Strength Adjuster: Prepare a solution of a neutral salt (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[6]

-

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[6]

-

Titration Procedure:

-

Place a known volume of the analyte solution into a beaker with a magnetic stir bar.

-

Add the ionic strength adjuster.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin stirring the solution at a constant rate.

-

Add the titrant in small, precise increments (e.g., 0.1 mL).

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

Determine the equivalence point, which is the point of steepest slope on the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

-

The pKa is the pH at the half-equivalence point.

-

Experimental Workflow for Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.[7][8] The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of known pH.[9]

Detailed Protocol for UV-Vis Spectrophotometry

-

Preparation of Solutions:

-

Stock Solution: Prepare a concentrated stock solution of 2,3-dichloro-4,6-dimethylpyridine in a suitable solvent (e.g., methanol or DMSO).

-

Buffer Solutions: Prepare a series of buffer solutions covering a pH range that brackets the expected pKa of the analyte (e.g., from pH 1 to 4).

-

Sample Solutions: Prepare a set of solutions for measurement by adding a small, constant amount of the stock solution to each buffer solution. The final concentration of the analyte should be consistent across all samples.

-

-

Spectrophotometric Measurements:

-

Determine the UV-Vis spectrum of the analyte in a highly acidic (fully protonated) and a less acidic/neutral (fully deprotonated) solution to identify the wavelengths of maximum absorbance for both species (λ_HIn⁺ and λ_In).

-

Measure the absorbance of each sample solution at these two wavelengths.

-

-

Data Analysis:

-

The pKa can be determined graphically by plotting the absorbance at a chosen wavelength versus the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[8]

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - A_In) / (A_HIn⁺ - A)] where A is the absorbance of the sample at a given pH, A_In is the absorbance of the deprotonated form, and A_HIn⁺ is the absorbance of the protonated form.

-

Experimental Workflow for UV-Vis Spectrophotometry

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Prediction of pKa

In the absence of experimental data, computational methods can provide valuable estimates of pKa values.[10] Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to calculate the free energies of the protonated and deprotonated forms of a molecule in the gas phase and in solution (using a continuum solvent model).[3][11] The pKa can then be derived from the difference in these free energies using a thermodynamic cycle.[3] While these methods can be powerful, their accuracy is dependent on the level of theory and the solvent model used.[11] For pyridine derivatives, several studies have demonstrated good correlation between computed and experimental pKa values.[11][12]

Conclusion

The basicity of 2,3-dichloro-4,6-dimethylpyridine is a result of the interplay between the electron-donating methyl groups and the strongly electron-withdrawing chloro groups. It is predicted that the chloro substituents will have a dominant effect, resulting in a pKa value significantly lower than that of pyridine. For drug development professionals and researchers, an accurate pKa value is essential, and this guide has outlined the theoretical considerations and detailed experimental protocols necessary for its determination. Both potentiometric titration and UV-Vis spectrophotometry offer robust and reliable means of empirically measuring the pKa of this and other novel chemical entities.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

-

Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]

-

Kühne, R., et al. (2023). Determination of acidity constants of pyridines, imidazoles, and oximes by capillary electrophoresis. Electrophoresis, 44(11-12), 1085-1093. Available from: [Link]

-

University of California, Davis. pKa of a dye: UV-VIS Spectroscopy. Available from: [Link]

-

Naeem, S., et al. (2019). Determination of the pK a values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51(3), 369-374. Available from: [Link]

-

Stoyanova, A., & Ivanova, D. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5(13), 878-885. Available from: [Link]

-

de la Vega, J. M. G., et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. The Journal of Physical Chemistry A, 110(49), 13329-13334. Available from: [Link]

-

Scribd. Effect of Substituents On Basicity of Pyridine. Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

Liptak, M. D., & Shields, G. C. (2011). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Molecular Sciences, 12(9), 5785-5796. Available from: [Link]

-

Ay, E., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1547. Available from: [Link]

-

University of California, Irvine. UV-Vis Spectrometry, pKa of a dye. Available from: [Link]

-

Johnson, C. D., & Ellam, G. B. (1974). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of. beta. -substituted vinyl groups. The Journal of Organic Chemistry, 39(17), 2557-2560. Available from: [Link]

-

Pilarski, B., Ośmiałowski, K., & Kaliszan, R. (1985). The relationship between electron densities and the electronic substituent constants for substituted pyridines. International Journal of Quantum Chemistry, 28(S12), 233-237. Available from: [Link]

-

Lesiak, A., et al. (2020). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(4), 735-746. Available from: [Link]

-

ResearchGate. The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. Available from: [Link]

-

ResearchGate. Substitution effects on neutral and protonated pyridine derivatives along the periodic table. Available from: [Link]

-

He, Y., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 8933-8939. Available from: [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Journal of Chemical and Pharmaceutical Research, 6(5), 1010-1015. Available from: [Link]

-

Lesiak, A., et al. (2020). Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(4), 735-746. Available from: [Link]

-

Scribd. The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Available from: [Link]

-

Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-315. Available from: [Link]

-

PubChem. 2-Chloro-4,6-dimethyl-3-nitropyridine. Available from: [Link]

-

PubChem. 2,3-Dichloro-6-methylpyridine. Available from: [Link]

-

PubChem. 2-Chloro-4,6-dimethylpyridine. Available from: [Link]

-

Lumen Learning. The Effect of Substituents on pKa. Available from: [Link]

-

PubChem. 3-Amino-2,6-dichloro-4-methylpyridine. Available from: [Link]

-

CAS. CAS SciFinder. Available from: [Link]

-

PubChem. 3-Chloro-2,6-dimethylpyridine. Available from: [Link]

-

Revvity Signals Support. ChemDraw Add In: How do I search for chemical names in SciFinder? Available from: [Link]

-

CAS. SciFinder Scholar. Available from: [Link]

-

NIST. 2,3-dimethyl-4,6-diethylpyridine. Available from: [Link]

- Google Patents. CN104529880A - Synthesis method of 2,3-dichloropyridine.

-

Dawoud, N. T. A. (2011). Synthesis, Reactions and Antimicrobial activity of Some Substituted 4, 6-Diphenyl Pyridine 2-Thione Derivatives. Journal of American Science, 7(9), 202-210. Available from: [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available from: [Link]

-

Wikipedia. 2,6-Lutidine. Available from: [Link]

-

University of California, Irvine. pKa Data Compiled by R. Williams. Available from: [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. 2,6-Lutidine - Wikipedia [en.wikipedia.org]

- 3. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mt.com [mt.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 8. ishigirl.tripod.com [ishigirl.tripod.com]

- 9. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 10. mrupp.info [mrupp.info]

- 11. Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions of 2,3-Dichloro-4,6-dimethylpyridine

Introduction: The Synthetic Versatility of 2,3-Dichloro-4,6-dimethylpyridine

2,3-Dichloro-4,6-dimethylpyridine is a valuable heterocyclic building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of two distinct chlorine substituents on the pyridine ring offers the potential for selective functionalization through various palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the reaction conditions required to achieve desired carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formations, with a critical focus on controlling regioselectivity. As a senior application scientist, the insights provided herein are grounded in established mechanistic principles and field-proven strategies to empower researchers in drug development and chemical synthesis.

The primary challenge in the functionalization of dihalopyridines is achieving high regioselectivity. The electronic and steric environments of the chlorine atoms, in conjunction with the chosen reaction conditions, dictate the site of reactivity. Positions adjacent to the pyridine nitrogen (C2 and C6) are generally more activated towards oxidative addition in palladium-catalyzed cycles. However, this inherent electronic preference can be modulated or even overridden by the judicious selection of ligands, bases, and solvents.

Controlling Regioselectivity: A Game of Sterics and Electronics

The regiochemical outcome of cross-coupling reactions on dichloropyridines is a delicate interplay of various factors. Understanding these factors is paramount for the rational design of synthetic routes.

-

Electronic Effects : The electron-withdrawing nature of the pyridine nitrogen atom renders the C2 and C6 positions more electron-deficient and thus more susceptible to oxidative addition by a Pd(0) catalyst.[1][2]

-

Steric Hindrance : The steric bulk of the catalyst's ligands, the coupling partners, and the substrate itself can significantly influence which chlorine atom is more accessible for reaction. For instance, bulky ligands can favor reaction at less sterically hindered positions.

-

Ligand Choice : The ligand is arguably the most critical factor in controlling regioselectivity.[1] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can dramatically alter the electronic and steric properties of the palladium catalyst, thereby influencing the site of oxidative addition.[3][4] For example, sterically hindered NHC ligands like IPr and SIPr have been shown to promote coupling at the C4 position in 2,4-dichloropyridines.[3] Conversely, ligands such as Xantphos can favor C2-selective amination.[1]

-

Base and Solvent Effects : The choice of base and solvent can impact the reaction environment, influencing catalyst activity and selectivity.[1] The solubility and strength of the base are important considerations.[1] Polar solvents have been observed to sometimes decrease selectivity.[3]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.[5] When applied to 2,3-dichloro-4,6-dimethylpyridine, the choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5] The initial oxidative addition step is often rate-determining and is the primary determinant of regioselectivity.

Recommended Reaction Conditions

| Parameter | Condition 1: C2-Selectivity | Condition 2: C3-Selectivity (Hypothetical) |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ | PdCl₂(dppf) or Pd(OAc)₂ |

| Ligand | SPhos, XPhos, or P(t-Bu)₃ | dppf or a bulky NHC ligand (e.g., IPr) |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Na₂CO₃ or KOt-Bu |

| Solvent | Dioxane/H₂O, Toluene, or DMF | THF or DME |

| Temperature | 80-110 °C | 60-100 °C |

| Boronic Acid/Ester | Arylboronic acids or esters | Heteroarylboronic acids or alkyltrifluoroborates |

Experimental Protocol: C2-Selective Suzuki-Miyaura Coupling

-

Reaction Setup : To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2,3-dichloro-4,6-dimethylpyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).

-

Reagent Addition : Add potassium carbonate (2.0 equiv) followed by a degassed mixture of dioxane and water (4:1, 0.1 M).

-

Reaction Execution : Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up : Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification : Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[6] This reaction is of paramount importance in the pharmaceutical industry for the construction of nitrogen-containing heterocycles.

Mechanistic Insights

The mechanism of the Buchwald-Hartwig amination is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination of the C-N bond, which can be a challenging step.[2]

Recommended Reaction Conditions

| Parameter | Condition 1: C2-Selective Amination | Condition 2: C3-Selective Amination (Hypothetical) |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(OAc)₂ |

| Ligand | Xantphos or RuPhos | A Josiphos-type ligand or BrettPhos |

| Base | NaOt-Bu, KOt-Bu, or Cs₂CO₃ | LiHMDS or K₃PO₄ |

| Solvent | Toluene, Dioxane, or THF | DME or t-BuOH |

| Temperature | 80-120 °C | 70-110 °C |

| Amine | Primary or secondary alkyl/aryl amines | Anilines or heterocyclic amines |

Experimental Protocol: C2-Selective Buchwald-Hartwig Amination

-

Reaction Setup : In a glovebox, charge a vial with Pd₂(dba)₃ (0.015 equiv), Xantphos (0.03 equiv), and sodium tert-butoxide (1.4 equiv).

-

Reagent Addition : Add a solution of 2,3-dichloro-4,6-dimethylpyridine (1.0 equiv) and the desired amine (1.2 equiv) in degassed toluene (0.2 M).

-

Reaction Execution : Seal the vial and heat the mixture to 110 °C for 16-24 hours.

-

Monitoring : Monitor the reaction by LC-MS to confirm the formation of the desired product.

-

Work-up : After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Purification : Concentrate the filtrate and purify the residue by preparative HPLC or flash chromatography to isolate the desired amino-pyridine derivative.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylated heterocycles.[7][8] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[7]

Mechanistic Overview

The Sonogashira reaction proceeds through two interconnected catalytic cycles.[9] The palladium cycle involves oxidative addition of the aryl halide, while the copper cycle activates the terminal alkyne by forming a copper acetylide. Transmetalation between the palladium complex and the copper acetylide is followed by reductive elimination to afford the final product.[9]

Recommended Reaction Conditions

| Parameter | Recommended Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(OAc)₂ |

| Copper Co-catalyst | CuI |

| Ligand (if needed) | PPh₃ or other phosphine ligands |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), or Piperidine |

| Solvent | THF, DMF, or Acetonitrile |

| Temperature | Room Temperature to 80 °C |

| Alkyne | Terminal aryl or alkyl alkynes |

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup : To a solution of 2,3-dichloro-4,6-dimethylpyridine (1.0 equiv) in a suitable solvent such as THF, add the terminal alkyne (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

-

Reagent Addition : Add an amine base, such as triethylamine (3.0 equiv).

-

Reaction Execution : Stir the reaction mixture at room temperature or heat to 50-70 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC.

-

Work-up : Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.

Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene.[10] This transformation is a powerful tool for the synthesis of substituted alkenes.[11]

Mechanistic Pathway

The Heck reaction mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination releases the product and a hydrido-palladium complex. The base then regenerates the active Pd(0) catalyst.[12]

Recommended Reaction Conditions

| Parameter | Recommended Conditions |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ |

| Ligand | PPh₃, P(o-tol)₃, or bulky biaryl phosphines |

| Base | K₂CO₃, Cs₂CO₃, or Et₃N |

| Solvent | DMF, DMAc, or Toluene |

| Temperature | 80-140 °C |

| Alkene | Acrylates, styrenes, or other electron-deficient alkenes |

Experimental Protocol: Heck Reaction

-

Reaction Setup : In a sealed tube, combine 2,3-dichloro-4,6-dimethylpyridine (1.0 equiv), the desired alkene (1.5 equiv), Pd(OAc)₂ (0.05 equiv), and P(o-tol)₃ (0.1 equiv).

-

Reagent Addition : Add potassium carbonate (2.0 equiv) and degassed DMF.

-

Reaction Execution : Heat the mixture to 120 °C for 18-24 hours.

-

Work-up : Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Purification : Wash the organic phase with brine, dry, and concentrate. Purify the residue by flash chromatography to obtain the vinylated pyridine.

Conclusion and Future Outlook

The cross-coupling reactions of 2,3-dichloro-4,6-dimethylpyridine provide a versatile platform for the synthesis of a diverse array of functionalized pyridine derivatives. The key to success lies in the careful selection of reaction parameters to control regioselectivity. The protocols and insights provided in this guide serve as a foundation for researchers to develop novel synthetic methodologies and access new chemical space. Future advancements in ligand design and catalyst development will undoubtedly lead to even more efficient and selective transformations of this valuable heterocyclic scaffold.

References

- Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions - Benchchem.

- A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals - Benchchem.

- Highly Regioselective Cross-Coupling of Dihalohetarenes. Synfacts.

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Catalysis.

- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Organic Letters.

- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. Journal of the American Chemical Society.

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Heck reaction - Wikipedia. Available at: [Link]

-

A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Organic Chemistry Portal. Available at: [Link]

-

C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Heck Reaction - Organic Chemistry Portal. Available at: [Link]

-

Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

-

Sonogashira coupling - Wikipedia. Available at: [Link]

-

INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Afinidad. Available at: [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. Available at: [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

(PDF) Efficient synthesis of differently substituted triarylpyridines with the Suzuki-Miyaura cross-coupling reaction - ResearchGate. Available at: [Link]

- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem.

-

The Suzuki Reaction - Chem 115 Myers. Harvard University. Available at: [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

- Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine - Benchchem.

-